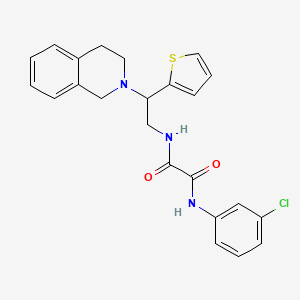
4-Bromo-2-fluoro-1-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluoromethyl group attached to it . It is used in the preparation of pharmaceutical compounds .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” can be achieved through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is C7H3BrF4 . The average mass is 242.996 Da and the monoisotopic mass is 241.935425 Da .Chemical Reactions Analysis
“4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” include a density of 1.7±0.1 g/cm3, a boiling point of 344.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Radiosynthesis and Labelling Agents
4-Bromo-2-fluoro-1-(fluoromethyl)benzene has been explored in the radiosynthesis of specific compounds. Namolingam et al. (2001) synthesized 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and other substituted halomethyl-benzenes. This work suggests its potential in creating bifunctional labelling agents for various applications (Namolingam et al., 2001).
Material Synthesis
The synthesis and use of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene in material science have been explored. For instance, Porwisiak and Schlosser (1996) described using a similar compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, in organometallic synthesis, highlighting its versatility as a starting material (Porwisiak & Schlosser, 1996).
Solid State Structural Analysis
Research by Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, indicating the interchangeability of halogen and ethynyl substituents in these molecules. This research provides insights into the structural flexibility and potential applications in material science (Robinson et al., 1998).
Fluorescence Properties
The fluorescence properties of related compounds have been studied, as demonstrated by Liang Zuo-qi (2015), who synthesized and characterized 1-Bromo-4-(2,2-diphenylvinyl) benzene for its photoluminescence properties. Such studies indicate potential applications in photonics and materials science (Liang Zuo-qi, 2015).
Vibrational and Absorption Spectra
M.K. Aralakkanavar et al. (1991) conducted studies on the vibrational and electronic absorption spectra of trisubstituted benzenes, including bromo- and fluoro-substituted compounds. This research is significant for understanding the electronic properties of such compounds (Aralakkanavar et al., 1991).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reaction it is involved in.
Mode of Action
The mode of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is largely dependent on the type of chemical reaction it is involved in. For instance, it is commonly used in substitution reactions and coupling reactions in organic synthesis . In these reactions, the bromine atom in the compound can be replaced by other groups or atoms, leading to the formation of new compounds .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through substitution or coupling reactions .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBEGYNCUAPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
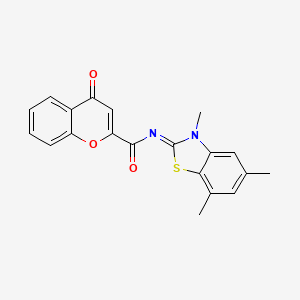
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)
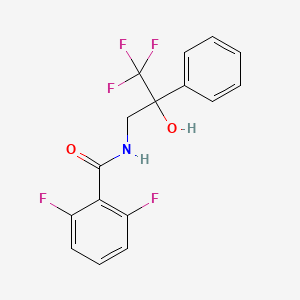
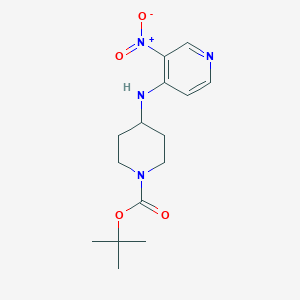
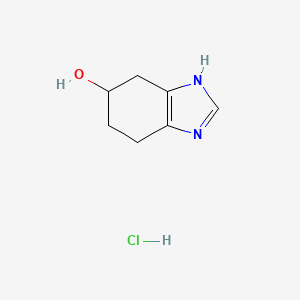
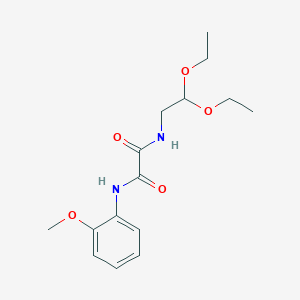
![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)


![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

